2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid
Overview
Description
2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid is a complex organic compound with the molecular formula C23H41NO5. It is characterized by its unique structure, which includes a long hydrocarbon chain and functional groups such as carboxylic acids and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid typically involves the reaction of oleoyl chloride with L-glutamic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction between oleoyl chloride and L-glutamic acid dimethyl ester hydrochloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-oleoyl-L-glutamic acid
- N-oleoylglutamic acid
- L-2-Oleoylamino-glutarsaeure
Uniqueness
2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid is unique due to its specific structure, which includes a long hydrocarbon chain and multiple functional groups. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
4627-61-6 |
---|---|
Molecular Formula |
C23H41NO5 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/b10-9-/t20-/m0/s1 |
InChI Key |
UUFVSGRELDGPGL-QJRAZLAKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oleoyl glutamic acid; Glutamic acid, N-oleoyl-; NSC-513733; NSC 513733; NSC513733; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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